molecular formula C8H8ClFO2S B1459927 1-Chloro-4-(2-fluoroethanesulfonyl)benzene CAS No. 1866512-61-9

1-Chloro-4-(2-fluoroethanesulfonyl)benzene

Cat. No. B1459927
M. Wt: 222.66 g/mol
InChI Key: HUXIJOLZVQIOJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-Chloro-4-(2-fluoroethanesulfonyl)benzene” are not available, general methods for synthesizing similar compounds involve nucleophilic substitution reactions . For example, chlorobenzene can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC to form phenol .

Scientific Research Applications

Solubility and Reactivity Studies

  • A study explored the solubility of a closely related compound, 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents at different temperatures. This research provides insights into the solubility characteristics that could be relevant for 1-Chloro-4-(2-fluoroethanesulfonyl)benzene in organic synthesis or material science applications (C. Qian, Yayun Wang, & Xinzhi Chen, 2014).

Nucleophilic Substitution Reactions

  • The interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with various nucleophiles demonstrates the high reactivity of such compounds due to electron-withdrawing groups. This study is valuable for understanding the chemical behavior of fluorosulfonyl and chlorobenzene groups in nucleophilic substitution reactions, which could be extrapolated to the compound (A. A. Filatov, V. Boiko, & Y. Yagupolskii, 2012).

Fluorescence Applications

  • Research on benzene derivatives for fluorescent dyes and luminescent materials highlighted a novel architecture based on benzene, which demonstrates high emission and photostability. This suggests potential applications of similar structured compounds like 1-Chloro-4-(2-fluoroethanesulfonyl)benzene in developing new fluorescent materials (Teruo Beppu, Kosuke Tomiguchi, A. Masuhara, Yong‐Jin Pu, & H. Katagiri, 2015).

Proton Exchange Membranes

  • The synthesis of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures was reported for highly conducting and stable proton exchange membranes. Such research indicates the importance of fluorosulfonyl groups in enhancing the performance of materials for energy applications, relevant to the functionalities present in 1-Chloro-4-(2-fluoroethanesulfonyl)benzene (Dong-Hyeon Kim, I. Park, & Dong-Hoon Lee, 2020).

properties

IUPAC Name

1-chloro-4-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXIJOLZVQIOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2-fluoroethanesulfonyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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